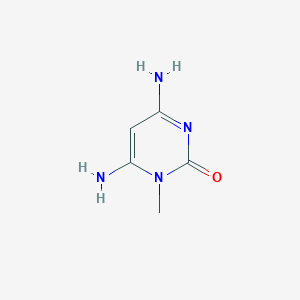
4,6-diamino-1-methyl-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-diamino-1-methyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1-methyl-2(1H)-pyrimidinone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amidines with formamides or other suitable reagents under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with formamide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
4,6-diamino-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino groups at positions 4 and 6 can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
4,6-diamino-1-methyl-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-diamino-1-methyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-diamino-1-methyl-2(1H)-pyrimidinone include other pyrimidine derivatives such as:
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-aminopyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of amino groups at positions 4 and 6. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .
Propiedades
Número CAS |
45742-60-7 |
|---|---|
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14g/mol |
Nombre IUPAC |
4,6-diamino-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-9-4(7)2-3(6)8-5(9)10/h2H,7H2,1H3,(H2,6,8,10) |
Clave InChI |
LYWZEGBIVCTCHO-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=NC1=O)N)N |
SMILES canónico |
CN1C(=CC(=NC1=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B351248.png)
![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)
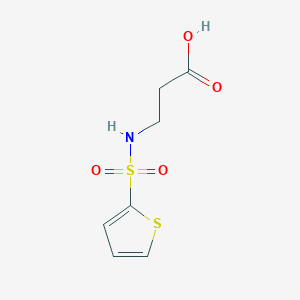
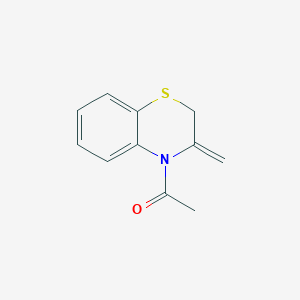
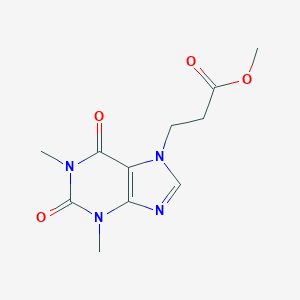
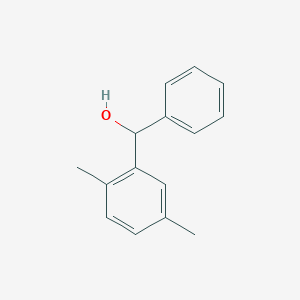
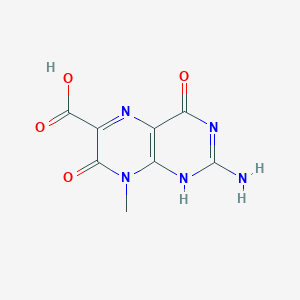
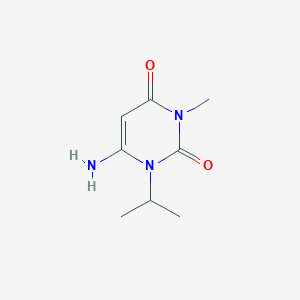
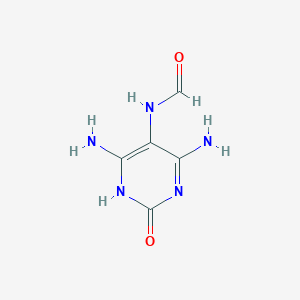
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)
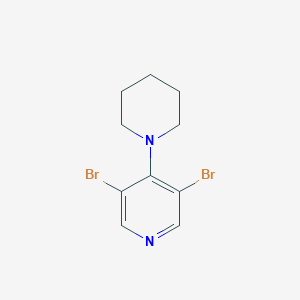
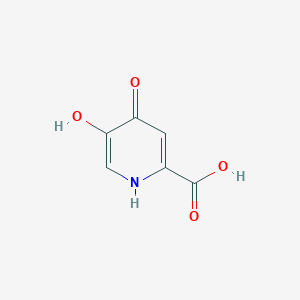
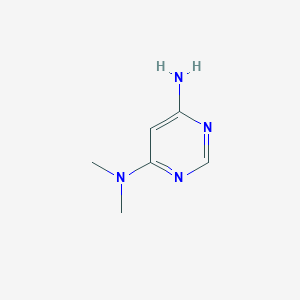
![7-phenylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B351366.png)
